(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid
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Overview
Description
Monic acid is an epoxy fatty acid.
Scientific Research Applications
Solubility Studies
- Solubility in Ethanol-Water Solutions : A study by Zhang et al. (2012) explored the solubility of compounds including 3,4-Dihydroxybenzaldehyde and caffeic acid in ethanol-water solutions. These compounds are related to the main chemical structure and provide insights into solubility properties which can be crucial for pharmaceutical formulation and extraction processes (Zhang, Gong, Wang, & Qu, 2012).
Synthetic Methods and Derivatives
- Synthesis of Related Compounds : Gimalova et al. (2013, 2014) described the synthesis of similar compounds, demonstrating methodologies that could potentially be applied to synthesize the compound . This research is vital for understanding synthetic routes and potential modifications of the compound for various applications (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2013); (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2014).
Applications in Organic Chemistry
- Unusual Chemical Reactions : A study by Valiullina et al. (2017) investigated the unusual course of “enolate-imine” condensation, which could provide insights into novel chemical reactions involving the compound (Valiullina, Gimalova, Spirikhin, & Miftakhov, 2017).
Biomedical Research
- Antioxidant Properties : Manfredini et al. (2000) explored the molecular combinations of antioxidants, including ascorbic acid and pharmacophores of alpha-tocopherol. The structural similarity to the compound suggests potential applications in biomedical research, particularly in exploring antioxidant properties (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Properties
CAS No. |
66262-68-8 |
---|---|
Molecular Formula |
C17H28O7 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C17H28O7/c1-8(5-14(19)20)4-12-16(22)15(21)11(7-23-12)6-13-17(24-13)9(2)10(3)18/h5,9-13,15-18,21-22H,4,6-7H2,1-3H3,(H,19,20)/b8-5+/t9-,10-,11-,12-,13-,15+,16-,17-/m0/s1 |
InChI Key |
IUBMRJVNZLQSHU-FDJBSCRHSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)O)/C)[C@H](C)O |
SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)O)C)C(C)O |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)O)C)C(C)O |
Synonyms |
(2E)-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-L-talo-non-2-enonic Acid; [2E,8[2S,3S(1S,2S)]]-5,9-anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-ta |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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